molecular formula C20H30O4 B047110 Bis(1-methylpentyl) Phthalate CAS No. 59431-97-9

Bis(1-methylpentyl) Phthalate

Cat. No.: B047110
CAS No.: 59431-97-9
M. Wt: 334.4 g/mol
InChI Key: RLAJCUPLBIEJFA-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with a faint odor and is insoluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexan-2-yl benzene-1,2-dicarboxylate can be synthesized through the esterification of terephthalic acid with hexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of dihexan-2-yl benzene-1,2-dicarboxylate follows a similar esterification process but on a larger scale. The reactants are continuously fed into a reactor, and the product is distilled to achieve the desired purity. The use of continuous reactors and distillation columns ensures efficient production and high yield.

Chemical Reactions Analysis

Types of Reactions

Dihexan-2-yl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield terephthalic acid and hexanol.

    Oxidation: The compound can be oxidized under strong oxidative conditions to produce terephthalic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Terephthalic acid and hexanol.

    Oxidation: Terephthalic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dihexan-2-yl benzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible PVC products.

    Biology: Studied for its potential endocrine-disrupting effects and interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of polymers.

    Industry: Widely used in the production of flexible plastics, coatings, and adhesives

Mechanism of Action

The mechanism by which dihexan-2-yl benzene-1,2-dicarboxylate exerts its effects involves its interaction with biological molecules. As a plasticizer, it integrates into polymer matrices, increasing their flexibility by reducing intermolecular forces. In biological systems, it can interact with enzymes and receptors, potentially disrupting normal hormonal functions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: Another commonly used plasticizer with similar applications but different physical properties.

    Diisodecyl phthalate: Used in similar applications but has a different molecular structure and properties

Uniqueness

Dihexan-2-yl benzene-1,2-dicarboxylate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chains compared to dibutyl phthalate provide better flexibility and lower volatility, making it suitable for applications requiring high-performance plasticizers .

Properties

IUPAC Name

dihexan-2-yl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-5-7-11-15(3)23-19(21)17-13-9-10-14-18(17)20(22)24-16(4)12-8-6-2/h9-10,13-16H,5-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAJCUPLBIEJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901334194
Record name Dihexan-2-yl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901334194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59431-97-9
Record name Dihexan-2-yl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901334194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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